![molecular formula C10H11N5O B14365608 3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal CAS No. 90107-98-5](/img/structure/B14365608.png)
3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of an ethyl group attached to the purine ring and an amino group linked to a prop-2-enal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal typically involves the reaction of 9-ethyl-9H-purine-6-amine with acrolein under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the prop-2-enal moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-[(9-Ethyl-9H-purin-6-yl)amino]propanoic acid.
Reduction: 3-[(9-Ethyl-9H-purin-6-yl)amino]propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities, due to its structural similarity to nucleotides.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Mechanism of Action
The mechanism of action of 3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal involves its interaction with biological macromolecules. The compound can bind to nucleic acids through hydrogen bonding and π-π stacking interactions, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal is unique due to its specific structural features, including the ethyl group on the purine ring and the prop-2-enal moiety These modifications can influence its chemical reactivity and biological activity, making it distinct from other purine derivatives
Properties
CAS No. |
90107-98-5 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
3-[(9-ethylpurin-6-yl)amino]prop-2-enal |
InChI |
InChI=1S/C10H11N5O/c1-2-15-7-14-8-9(11-4-3-5-16)12-6-13-10(8)15/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
TZUQGIPQNFLKED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


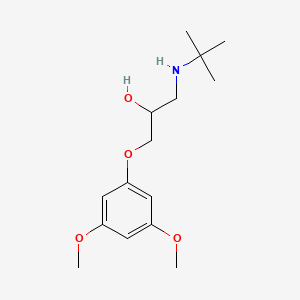
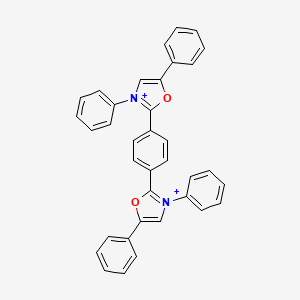
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
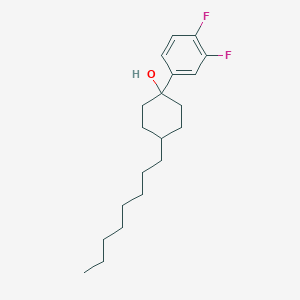
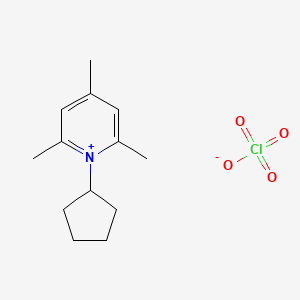

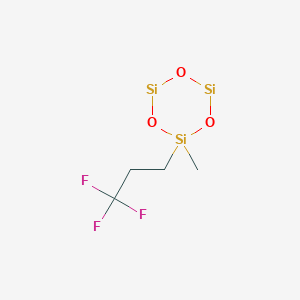

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
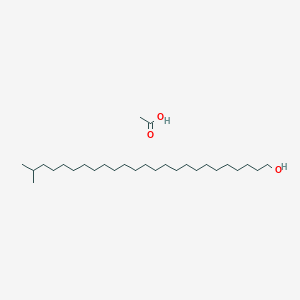
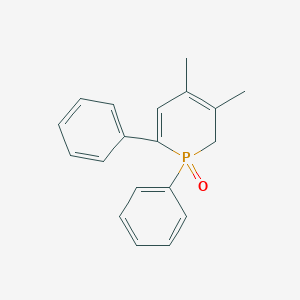
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

